![molecular formula C17H23N3O4 B2657333 tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1851932-54-1](/img/structure/B2657333.png)
tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Techniques such as NMR spectroscopy are often used to study the structure of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement and interactions of its functional groups .Scientific Research Applications
Synthetic Organic Chemistry Applications
- Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, similar in structure and reactivity to the tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate, are versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. They are also reactive towards aliphatic amines, which may target both the aromatic core and the carbonyl unit, leading to azocarboxamides. Furthermore, these compounds can be modified through radical reactions, enabling the generation of aryl radicals for further functionalization, including oxygenation, halogenation, and aryl-aryl coupling (Hannelore Jasch et al., 2012).
Pharmaceutical Applications
- Antifolates and Protease Inhibitors : Compounds structurally related to tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate have been synthesized for their potential pharmaceutical applications. For instance, oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, where tert-butyl groups are used as protectants, show significant inhibitory activity against human thymidylate synthase, an enzyme target for anticancer drugs (K. Pawełczak et al., 1989). Another study describes the synthesis of trifluoromethyl-β-amino alcohol derivatives for the inhibition of SARS-CoV 3CL protease, demonstrating the compound's potential in antiviral research (M. Sydnes et al., 2006).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1-(2-hydroxy-3-phenylmethoxypropyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(22)15-10-20(19-18-15)9-14(21)12-23-11-13-7-5-4-6-8-13/h4-8,10,14,21H,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYNKVYTMHOXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate |
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